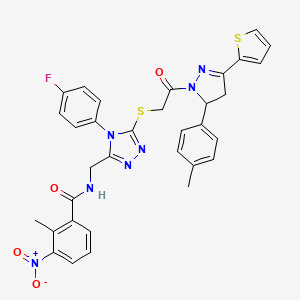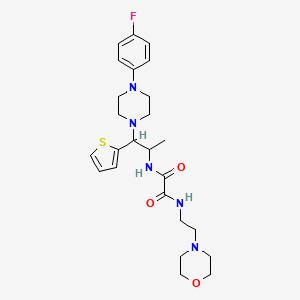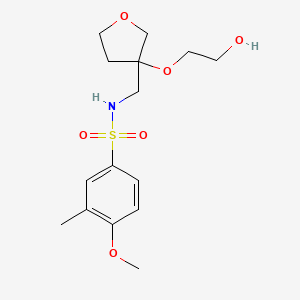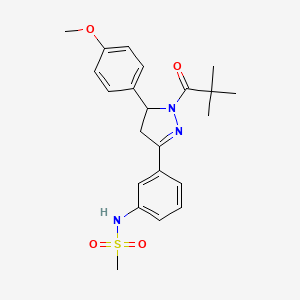![molecular formula C12H10ClNO3 B2902766 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid CAS No. 903164-54-5](/img/structure/B2902766.png)
5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO3 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the furan ring, which is substituted at the 2-position with an anilide . The compound also contains a chlorophenyl group attached to the furan ring via an amino-methyl bridge .Wissenschaftliche Forschungsanwendungen
5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid has a wide range of applications in scientific research. It has been used to study the effects of drugs and other compounds on the body, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the pharmacological effects of various compounds and to study the mechanisms of action of various compounds. Additionally, this compound has been used in the synthesis of various compounds, including drugs, and has been used in the development of various drugs.
Wirkmechanismus
The mechanism of action of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid is not completely understood. However, it is believed that the compound binds to certain receptors in the body, such as serotonin receptors, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the observed effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that the compound modulates the activity of certain receptors in the body, such as serotonin receptors, and this modulation of receptor activity is thought to be responsible for the observed effects of the compound. Studies have shown that this compound has antidepressant and anxiolytic effects, and it has also been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid for lab experiments is its ease of synthesis. The compound can be synthesized in a relatively short amount of time, and it can be synthesized in a number of different ways. Additionally, the compound is relatively stable and can be stored for long periods of time. However, one of the main limitations of the compound is its lack of specificity. The compound binds to a number of different receptors in the body, which can make it difficult to study the specific effects of the compound.
Zukünftige Richtungen
There are a number of potential future directions for 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to study the mechanism of action of the compound and to identify the specific receptors to which it binds. Additionally, further research could be done to develop new compounds based on this compound that have more specific effects. Finally, further research could be done to develop new drugs based on this compound that could be used to treat a variety of diseases.
Synthesemethoden
5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid can be synthesized in a number of ways. One of the most common methods is by the reaction of 4-chlorophenylacetic acid with dimethylamine in the presence of a base such as sodium carbonate. The reaction is then quenched with hydrochloric acid and the product is purified by recrystallization. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide, and the reaction of 4-chlorobenzylchloride with dimethylamine in the presence of a base such as sodium hydroxide.
Safety and Hazards
When handling “5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid”, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
5-[(4-chloroanilino)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-3-9(4-2-8)14-7-10-5-6-11(17-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAKSCZFMIYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)

![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2902689.png)
![6-[[[3-[(2,4-dichlorophenyl)methoxy]benzoyl]amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2902690.png)





![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)
![1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2902703.png)
